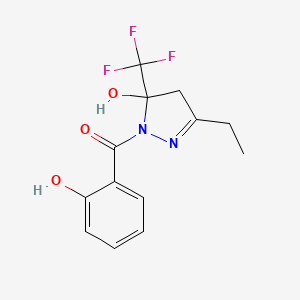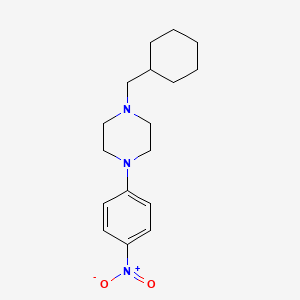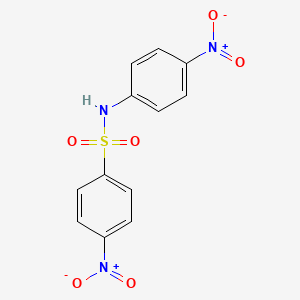
3-ethyl-1-(2-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-(2-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the curcumin analog family and has been found to possess potent anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
EF24 exerts its effects through various mechanisms. It has been found to inhibit the NF-κB pathway, which is a key pathway involved in inflammation. EF24 has also been found to inhibit the STAT3 pathway, which is involved in cancer progression. In addition, EF24 has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EF24 has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. EF24 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, EF24 has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1.
Vorteile Und Einschränkungen Für Laborexperimente
EF24 has several advantages for lab experiments. It is a synthetic compound, which allows for easy and consistent production. It is also stable and can be stored for extended periods of time. However, EF24 has some limitations for lab experiments. It is a relatively new compound, and its effects on various diseases and conditions are still being studied. In addition, EF24 has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
EF24 has shown promising results in various animal models, and there is a need for further research to determine its potential therapeutic applications in humans. Some future directions for EF24 research include:
1. Investigating the potential of EF24 as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the effects of EF24 on various cancer types, including solid tumors and hematological malignancies.
3. Investigating the potential of EF24 as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Studying the pharmacokinetics and pharmacodynamics of EF24 in humans to determine its safety and efficacy.
Conclusion:
In conclusion, EF24 is a synthetic compound that has shown promising results in various animal models for its potential therapeutic applications. It possesses potent anti-inflammatory, anti-cancer, and neuroprotective properties and exerts its effects through various mechanisms. Further research is needed to determine its potential applications in humans and to study its pharmacokinetics and pharmacodynamics.
Synthesemethoden
EF24 can be synthesized through a multi-step process starting from 2,4-dihydroxybenzaldehyde. The first step involves the synthesis of 2-hydroxybenzaldehyde, which is then reacted with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with trifluoromethyl ketone and hydrazine hydrate to form EF24.
Wissenschaftliche Forschungsanwendungen
EF24 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess potent anti-inflammatory properties and has been shown to reduce inflammation in various animal models. EF24 has also been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. In addition, EF24 has been found to possess neuroprotective properties and has been shown to protect neurons from oxidative stress.
Eigenschaften
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-2-8-7-12(21,13(14,15)16)18(17-8)11(20)9-5-3-4-6-10(9)19/h3-6,19,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSFEVNBSYYIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![4-{[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4898979.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4898995.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4898998.png)



![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4899037.png)
![4-(4-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4899047.png)
![5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(3-methylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4899052.png)
![2-{1-[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4899055.png)